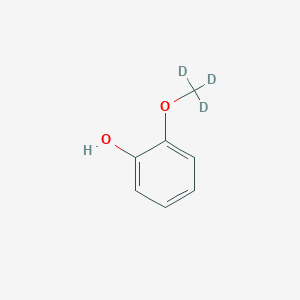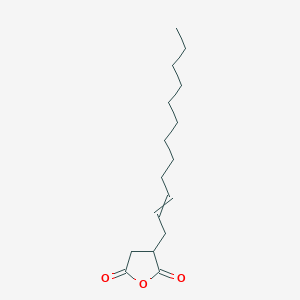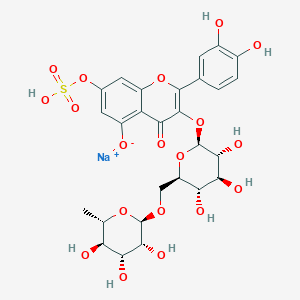
Rutocide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutocide is a bioactive compound found in various plant species, including citrus fruits, buckwheat, and tea. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of rutocide is not fully understood, but studies suggest that it exerts its biological effects through various pathways, including the modulation of cellular signaling pathways, inhibition of reactive oxygen species generation, and activation of antioxidant enzymes. Rutocide has been shown to regulate the expression of genes involved in inflammation and oxidative stress, leading to the suppression of these pathological processes.
Efectos Bioquímicos Y Fisiológicos
Rutocide has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. Rutocide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the expression of anti-inflammatory cytokines, such as IL-10. In addition, rutocide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using rutocide in lab experiments is its wide range of biological activities, which can be utilized for various research applications. However, one of the limitations of rutocide research is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the purity and quality of rutocide can vary depending on the extraction method and source, which can affect the reproducibility and accuracy of the results.
Direcciones Futuras
Future research on rutocide should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Studies should also investigate the optimal dosage and administration methods of rutocide for maximum efficacy and safety. In addition, the development of novel extraction and purification methods for rutocide can help improve its purity and quality, leading to more accurate and reproducible results. Finally, the use of rutocide in combination with other bioactive compounds or drugs can help enhance its biological activities and improve its therapeutic potential.
Métodos De Síntesis
Rutocide can be extracted from various plant sources using different methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method for the isolation of rutocide is by using solvent extraction, where the plant material is macerated with a solvent such as ethanol, methanol, or water, followed by filtration and evaporation of the solvent. The resulting crude extract is then purified using chromatography techniques such as column chromatography, thin-layer chromatography, or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Rutocide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. It has been shown to possess antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation, two major factors contributing to the development of these diseases.
Propiedades
Número CAS |
108916-86-5 |
|---|---|
Nombre del producto |
Rutocide |
Fórmula molecular |
C27H29NaO19S |
Peso molecular |
712.6 g/mol |
Nombre IUPAC |
sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate |
InChI |
InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 |
Clave InChI |
MBAMAVJZWODBKH-ZAAWVBGYSA-M |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+] |
Sinónimos |
utin sodium sulfate rutin sulfate rutin sulfate, monosodium salt, monohydrogen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



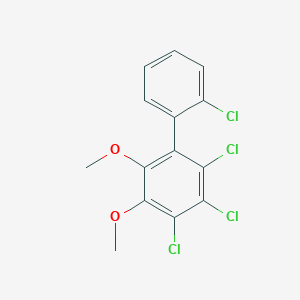
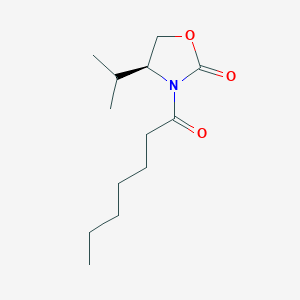
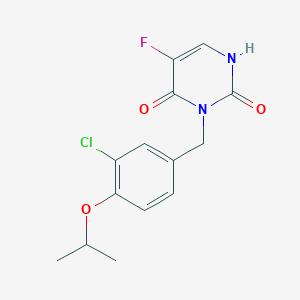
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
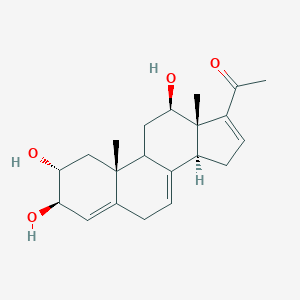
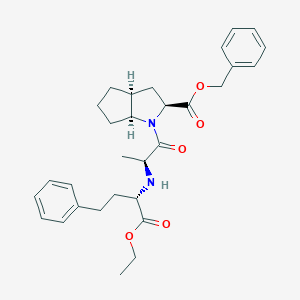
![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
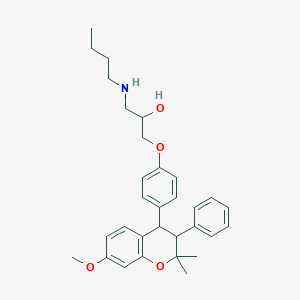
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
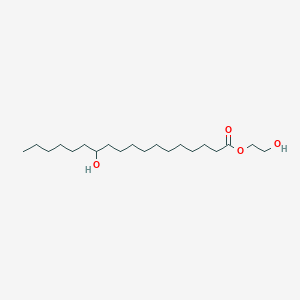
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
